2,3-Diphenylquinoxalin-6-amine
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Overview
Description
2,3-Diphenylquinoxalin-6-amine is a compound that belongs to the quinoxaline family, characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and an amine group at the 6 position. This compound is known for its diverse applications in various fields, including optoelectronics, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxalin-6-amine typically involves the condensation of ortho-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction is carried out by heating the mixture, leading to the formation of the quinoxaline ring . Another method involves the Buchwald-Hartwig amination reaction, where a quinoxaline core is coupled with diarylamine or heterocyclic amine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent yield and purity. The use of high-temperature conditions and strong acid catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of reduced quinoxaline derivatives.
Substitution: The amine group at the 6 position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in materials science and medicinal chemistry .
Scientific Research Applications
2,3-Diphenylquinoxalin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diphenylquinoxalin-6-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Lacks the amine group at the 6 position, leading to different chemical properties and applications.
2,3-Diphenylpyrido[2,3-b]pyrazin-7-yl-phenyl-diphenyl-amine: A similar compound with a pyrido[2,3-b]pyrazine core, used in light-emitting applications.
Uniqueness: 2,3-Diphenylquinoxalin-6-amine is unique due to the presence of the amine group at the 6 position, which allows for additional chemical modifications and enhances its versatility in various applications .
Properties
CAS No. |
7466-46-8 |
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Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-6-amine |
InChI |
InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2 |
InChI Key |
SVPKJVZSWCOADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4 |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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